1-(2-Ethoxybenzoyl)-4-methylpiperazine
Description
1-(2-Ethoxybenzoyl)-4-methylpiperazine is a piperazine derivative characterized by a 4-methylpiperazine core substituted at the 1-position with a 2-ethoxybenzoyl group. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, often exhibiting receptor-binding, enzyme modulation, or immunomodulatory activities depending on substituent patterns .
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2-ethoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H20N2O2/c1-3-18-13-7-5-4-6-12(13)14(17)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
APPJMAWTOLQTPD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Activity: Aromatic/Electron-Donating Groups: The 2-ethoxybenzoyl group in the target compound shares similarities with naphthaleneoxypropargyl () and dichlorophenethyl () moieties, which enhance receptor binding through π-π interactions or hydrophobic pockets. Halogenation: Chlorine or fluorine atoms (e.g., BD-1063, JNJ7777120) improve metabolic stability and target affinity by introducing electron-withdrawing effects .
Pharmacological Diversity: Immunomodulation: Naphthaleneoxypropargyl derivatives () demonstrate immune cell activation, suggesting that ethoxybenzoyl analogs might interact with similar inflammatory pathways. Receptor Selectivity: Oxepine/oxazepine derivatives () highlight how tricyclic systems and chlorine positioning dictate GPCR selectivity, a consideration for optimizing this compound’s receptor profile.
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